Gamma-Secretase Aβ42 Modulation Potency in Human H4-APP695 Cells vs. Benchmark GSM EVP-0015962
The target compound exhibits gamma-secretase modulatory activity with an IC₅₀ of 19,000 nM (1.90 × 10⁴ nM) for reduction of amyloid beta 42 (Aβ42) formation in human H4 neuroglioma cells stably expressing APP695, measured by LPECL assay [1]. In the same cellular background (H4-APP695), the benchmark second-generation soluble gamma-secretase modulator EVP-0015962 demonstrates an Aβ42 IC₅₀ of 67 nM, representing an approximately 284-fold greater potency [2]. This quantitative potency differential establishes that the target compound occupies a distinct position on the gamma-secretase modulator potency spectrum and is not a direct substitute for potent clinical-stage GSMs.
| Evidence Dimension | Aβ42 reduction potency in cellular gamma-secretase assay |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM (1.90 × 10⁴ nM) |
| Comparator Or Baseline | EVP-0015962: IC₅₀ = 67 nM |
| Quantified Difference | Target compound is ~284-fold less potent than EVP-0015962 in the same cell background |
| Conditions | Human H4 neuroglioma cells expressing APP695; LPECL assay for Aβ42 |
Why This Matters
This potency differential defines the target compound as a low-potency GSM tool suitable for target engagement studies requiring weaker modulation rather than full suppression, guiding procurement for specific experimental designs.
- [1] BindingDB. Entry BDBM50477337 (CHEMBL247691). IC₅₀: 1.90E+4 nM. Assay: Effect on gamma-secretase activity in human H4 cells expressing APP695 assessed as reduction of Aβ42 formation, LPECL assay. Data sourced from ChEMBL. View Source
- [2] Rogers, K. et al. Modulation of γ-secretase by EVP-0015962 reduces amyloid deposition and behavioral deficits in Tg2576 mice. Molecular Neurodegeneration, 2012, 7:61. EVP-0015962 decreased Aβ42 in H4 cells with IC₅₀ = 67 nM. View Source
